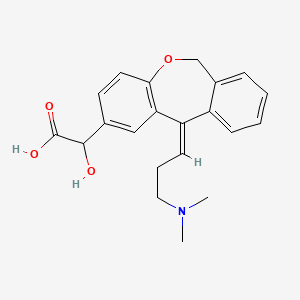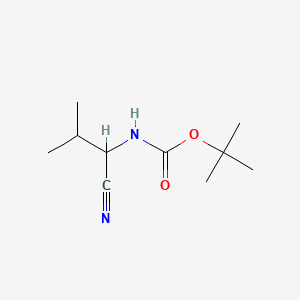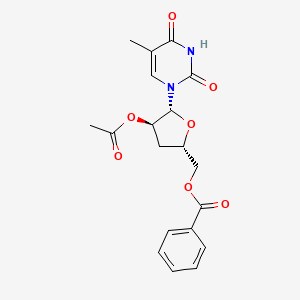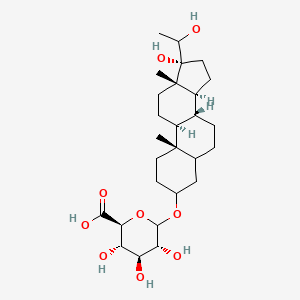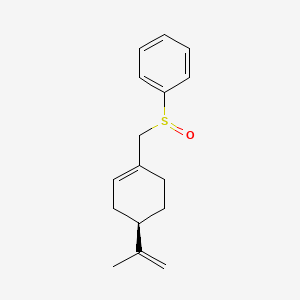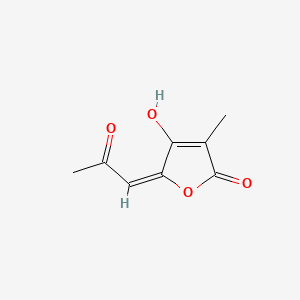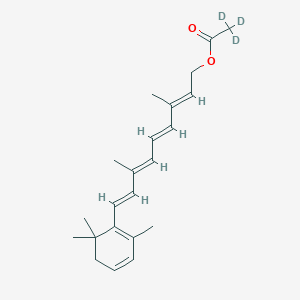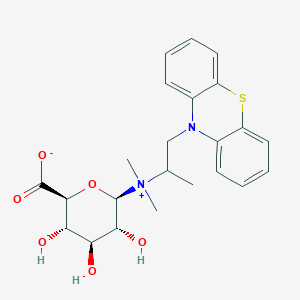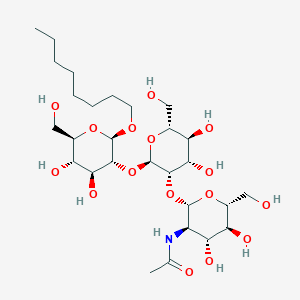![molecular formula C₃₄H₃₆Cl₂N₆O₅ B1146843 Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate CAS No. 1246812-37-2](/img/new.no-structure.jpg)
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is a chemical compound with the molecular formula C34H36Cl2N6O5 and a molecular weight of 679.59 g/mol . This compound is a derivative of itraconazole, a well-known antifungal agent. The presence of the 1,2,4-triazole ring in its structure is significant for its biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate typically involves the reaction of itraconazole with an appropriate isocyanate reagent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
化学反应分析
Types of Reactions: Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.
作用机制
The mechanism of action of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with other molecular pathways involved in fungal growth and proliferation .
相似化合物的比较
Itraconazole: The parent compound, known for its antifungal activity.
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Voriconazole: A triazole derivative with broad-spectrum antifungal activity.
Uniqueness: Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is unique due to its specific structural modifications, which may enhance its biological activity and selectivity compared to other triazole derivatives. Its unique isocyanate group may also confer additional reactivity, making it a valuable compound for further chemical and biological studies .
属性
CAS 编号 |
1246812-37-2 |
|---|---|
分子式 |
C₃₄H₃₆Cl₂N₆O₅ |
分子量 |
679.59 |
同义词 |
4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(isocyanomethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)
